![molecular formula C24H16ClN3 B2628213 7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 685109-53-9](/img/structure/B2628213.png)
7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidines class . Pyrazolo[1,5-a]pyrimidines are known to have a broad spectrum of biological activities, especially anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazolo[1,5-a]pyrimidine scaffold . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are characterized by the formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are characterized by their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
- Research Findings :
- Research Insights :
- Observations :
- Findings :
Cancer Treatment (CDK2 Inhibition)
Anti-Inflammatory and Antiviral Properties
Cascade Synthesis of Pyrimidine Derivatives
Fluorescent Probes and Photobleaching Performance
Molecular Docking and ADMET Studies
Structure-Activity Relationship (SAR) Exploration
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, affecting the downstream processes of cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine are suitable, as suggested by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability .
Result of Action
The result of the action of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell growth . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, the compound induces apoptosis within HCT cells .
properties
IUPAC Name |
3-(3-chlorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3/c25-21-8-4-7-20(15-21)22-16-27-28-23(13-14-26-24(22)28)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJUDBPBSZLYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.